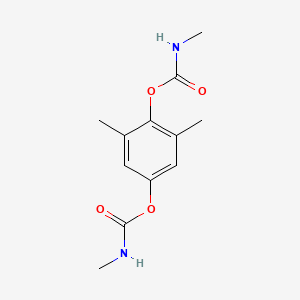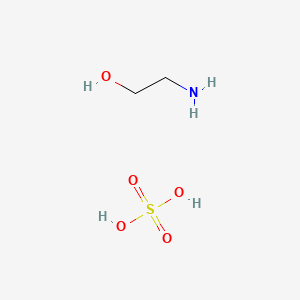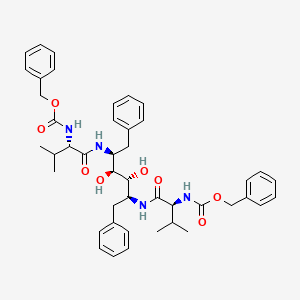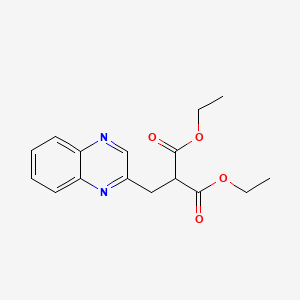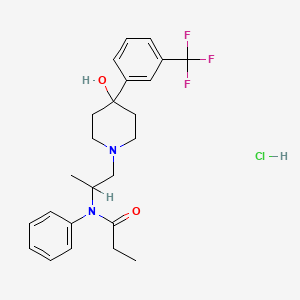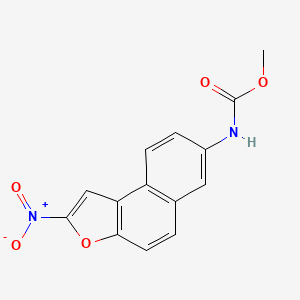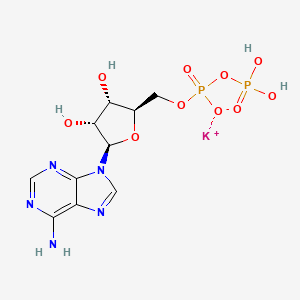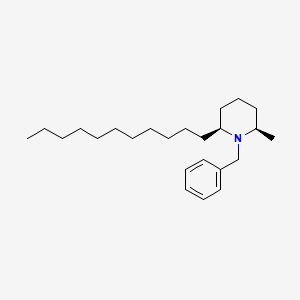
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- is a complex organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a phenylmethyl group at the first position, a methyl group at the second position, and an undecyl chain at the sixth position, all in the cis configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functional group modifications. For Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-, the synthetic route may involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Hydrogenation: Reduction of double bonds to form the saturated piperidine ring.
Functionalization: Introduction of the phenylmethyl, methyl, and undecyl groups at specific positions.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts such as palladium or nickel is common to facilitate these reactions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Hydrogenation of unsaturated bonds.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or nickel.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Applications De Recherche Scientifique
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound with a simple six-membered ring.
Piperine: An alkaloid with a piperidine ring, known for its presence in black pepper.
Piperidinone: An oxidized derivative of piperidine.
Uniqueness
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl, methyl, and undecyl groups in the cis configuration differentiates it from other piperidine derivatives .
Propriétés
Numéro CAS |
98195-19-8 |
|---|---|
Formule moléculaire |
C24H41N |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
(2R,6S)-1-benzyl-2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24+/m1/s1 |
Clé InChI |
XVYPNGZTJNTDDR-VWNXMTODSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H]1CCC[C@H](N1CC2=CC=CC=C2)C |
SMILES canonique |
CCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


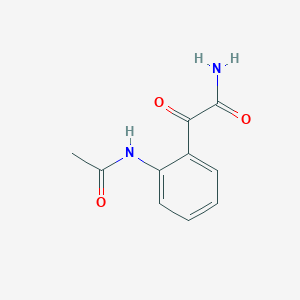
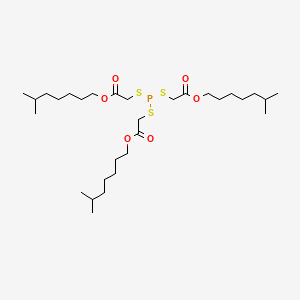
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)
